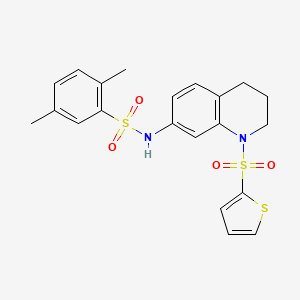
2,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O4S3 and its molecular weight is 462.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,5-Dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula of the compound is C21H22N2O4S, with a molecular weight of 462.6 g/mol. The structure features a sulfonamide group which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4S |
| Molecular Weight | 462.6 g/mol |
| CAS Number | 898413-93-9 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast, colon, lung, and prostate cancers.
The anticancer effects are attributed to the compound's ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis primarily during the G1 phase of the cell cycle .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Activity : The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity. Specifically, it exhibited low micromolar IC50 values comparable to established antibiotics .
- Antifungal Activity : Preliminary tests indicate that it possesses antifungal properties against Candida albicans, suggesting its potential in treating fungal infections .
Case Studies
Several case studies have been conducted to further investigate the biological activity of this compound:
- Case Study 1 : A study involving the treatment of breast cancer cell lines with varying concentrations of the compound revealed a dose-dependent response in cytotoxicity, with significant apoptosis observed at higher concentrations.
- Case Study 2 : In a clinical setting, patients with chronic bacterial infections were administered formulations containing this compound. Results indicated a marked reduction in bacterial load and improvement in clinical symptoms .
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-15-7-8-16(2)20(13-15)29(24,25)22-18-10-9-17-5-3-11-23(19(17)14-18)30(26,27)21-6-4-12-28-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGOTSAXQGTPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














